

# Preclinical Pharmacology of Lesogaberan Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |
|----------------------|---------------------------|-----------|
| Compound Name:       | Lesogaberan hydrochloride |           |
| Cat. No.:            | B10828281                 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Lesogaberan hydrochloride** (AZD3355) is a potent and selective agonist of the γ-aminobutyric acid type B (GABA-B) receptor that was investigated for the treatment of gastroesophageal reflux disease (GERD). This technical guide provides a comprehensive overview of the preclinical pharmacology of lesogaberan, summarizing key in vitro and in vivo data. The document details the compound's mechanism of action, receptor binding and functional potency, and its effects in animal models of transient lower esophageal sphincter relaxations (TLESRs). Furthermore, it consolidates available information on the preclinical pharmacokinetics and safety profile of lesogaberan. All quantitative data are presented in structured tables for ease of reference, and key experimental methodologies are described. Visual diagrams of the GABA-B receptor signaling pathway and a representative experimental workflow are also provided to facilitate understanding.

#### Introduction

Gastroesophageal reflux disease is a prevalent condition characterized by the reflux of stomach contents into the esophagus, leading to symptoms such as heartburn and regurgitation. A key mechanism underlying GERD is the occurrence of transient lower esophageal sphincter relaxations (TLESRs), which are brief, spontaneous relaxations of the lower esophageal sphincter (LES) independent of swallowing. The GABA-B receptor has been identified as a key regulator of TLESRs. **Lesogaberan hydrochloride** was developed as a



peripherally acting GABA-B receptor agonist with the aim of reducing the frequency of TLESRs and thereby alleviating GERD symptoms, potentially with fewer central nervous system side effects than other GABA-B agonists like baclofen.[1][2]

#### **Mechanism of Action**

Lesogaberan is a selective agonist for the GABA-B receptor.[3][4] The GABA-B receptor is a G-protein coupled receptor (GPCR) that mediates the inhibitory effects of GABA in the nervous system. It functions as a heterodimer composed of two subunits, GABA-B1 and GABA-B2. Ligand binding to the GABA-B1 subunit induces a conformational change that leads to the activation of the associated G-protein (Gi/o) on the GABA-B2 subunit. This activation results in the dissociation of the G-protein into its G $\alpha$  and G $\beta\gamma$  subunits, which in turn modulate downstream effector systems. The primary signaling pathways involve the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, the activation of inwardly rectifying potassium (K+) channels, and the inhibition of voltage-gated calcium (Ca2+) channels. This cascade of events ultimately leads to a reduction in neuronal excitability and neurotransmitter release.

# **Signaling Pathway Diagram**



Click to download full resolution via product page

Caption: GABA-B Receptor Signaling Pathway.



# In Vitro Pharmacology

The in vitro pharmacological properties of lesogaberan have been characterized through receptor binding and functional assays.

**Ouantitative Data** 

| Parameter                   | Species/System                       | Value  | Reference |
|-----------------------------|--------------------------------------|--------|-----------|
| Binding Affinity            |                                      |        |           |
| IC50 (GABA displacement)    | Rat brain membranes                  | 2 nM   | [3]       |
| Ki (vs [3H]GABA)            | Rat GABAB                            | 5.1 nM | [4]       |
| Ki (vs [3H]GABA)            | Rat GABAA                            | 1.4 μΜ | [4]       |
| Functional Potency          |                                      |        |           |
| EC50 (Ca2+<br>mobilization) | CHO cells (human<br>GABAB1a/2)       | 8 nM   | [3]       |
| EC50 (Ca2+<br>mobilization) | CHO cells (human<br>GABAB receptors) | 8.6 nM | [4]       |

### **Experimental Protocols**

- 3.2.1. Receptor Binding Assay (GABA Displacement)
- Objective: To determine the binding affinity of lesogaberan to the GABA-B receptor.
- Methodology: A competitive radioligand binding assay was performed using rat brain membranes. The assay measured the ability of lesogaberan to displace the binding of a radiolabeled GABA-B receptor ligand (details of the specific radioligand, such as [3H]GABA, were not specified in the available documentation). Membranes were incubated with the radioligand in the presence of increasing concentrations of lesogaberan. Non-specific binding was determined in the presence of a high concentration of unlabeled GABA. Following incubation, bound and free radioligand were separated by filtration, and the radioactivity retained on the filters was quantified by liquid scintillation counting. The



concentration of lesogaberan that inhibited 50% of the specific binding (IC50) was then calculated.[3][4]

#### 3.2.2. Functional Assay (Calcium Mobilization)

- Objective: To assess the functional potency of lesogaberan as a GABA-B receptor agonist.
- Methodology: A cell-based functional assay was conducted using Chinese Hamster Ovary (CHO) cells stably transfected with human recombinant GABA-B1a and GABA-B2 receptor subunits. These cells were also engineered to co-express a G-protein that couples receptor activation to the release of intracellular calcium. Cells were loaded with a calcium-sensitive fluorescent dye. Upon addition of lesogaberan, activation of the GABA-B receptor initiated a signaling cascade resulting in an increase in intracellular calcium concentration. This change in calcium levels was detected as an increase in fluorescence intensity. The concentration of lesogaberan that produced 50% of the maximal response (EC50) was determined from the concentration-response curve.[3]

# In Vivo Pharmacology

The primary in vivo pharmacological effect of lesogaberan investigated preclinically was its ability to inhibit TLESRs in a relevant animal model.

**Ouantitative Data** 

| Species | Model                | Dose                      | Effect                                                                                       | Reference |
|---------|----------------------|---------------------------|----------------------------------------------------------------------------------------------|-----------|
| Dog     | TLESR Model          | 3 mg/kg<br>(intragastric) | ~50% inhibition of TLESRs                                                                    | [3]       |
| Dog     | Acid Reflux<br>Model | 7 μmol/kg (oral)          | Significant reduction in the number of reflux episodes and acid exposure time over 24 hours. | [5]       |

## **Experimental Protocols**



#### 4.2.1. TLESR Dog Model

- Objective: To evaluate the in vivo efficacy of lesogaberan in reducing the frequency of TLESRs.
- Methodology: While specific details of the TLESR induction and measurement protocol are not fully available in the public domain, a general workflow can be inferred. The study likely involved the following steps:
  - Animal Model: Dogs, a species known to exhibit TLESRs similar to humans, were used.
  - Instrumentation: Animals were likely instrumented with a manometry catheter to measure pressures in the esophagus and lower esophageal sphincter, and a pH probe to detect acid reflux.
  - TLESR Induction: TLESRs are often induced by gastric distension, for example, through the infusion of a liquid meal or air into the stomach.
  - Drug Administration: Lesogaberan was administered directly into the stomach.[3]
  - Data Collection: Manometric and pH data were recorded for a defined period post-dosing to quantify the number and characteristics of TLESRs and reflux events.
  - Analysis: The frequency of TLESRs in the lesogaberan-treated group was compared to a control group.

### **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: Representative Experimental Workflow for the TLESR Dog Model.



### **Preclinical Pharmacokinetics**

The pharmacokinetic profile of lesogaberan has been evaluated in several preclinical species.

**Ouantitative Data** 

| Parameter                 | Species | Value          | Reference |
|---------------------------|---------|----------------|-----------|
| Bioavailability           |         |                |           |
| Oral Bioavailability      | Rat     | 100%           | [4]       |
| Oral Bioavailability      | Dog     | 88%            | [4]       |
| Distribution              |         |                |           |
| Plasma Protein<br>Binding | Rat     | 1%             | [4]       |
| Plasma Protein<br>Binding | Human   | 1%             | [4]       |
| General                   |         |                |           |
| Systemic Clearance        | Rat     | Relatively low | [4]       |

### **ADME Summary**

- Absorption: Lesogaberan demonstrates high oral bioavailability in both rats and dogs.[4]
- Distribution: Plasma protein binding of lesogaberan is very low in both rats and humans, suggesting a wide distribution into tissues.[4]
- Metabolism: While detailed preclinical metabolism data is limited in the available literature, human studies indicate that metabolism is the major elimination pathway.
- Excretion: In humans, the majority of the administered dose is excreted in the urine as both the parent compound and metabolites.[6]

# **Preclinical Safety Pharmacology**



Preclinical safety studies, including long-term bioassays, have been conducted on lesogaberan.

## **Key Findings**

- Long-term Studies: Preclinical studies with durations of up to 12 months and lifetime bioassays have been performed in rats and mice.[3]
- Hepatic Safety: The toxicity profile from these studies showed no evidence of hepatic effects.
- General Observations:
  - Decreased body weight and food consumption were observed.[3]
  - A dose-dependent diuretic effect was noted in rats.[3]
- Reproductive Toxicology: Preclinical reproductive toxicology studies did not identify any specific risks.[3]

#### Conclusion

Lesogaberan hydrochloride is a potent and selective GABA-B receptor agonist with a preclinical profile demonstrating the potential to reduce TLESRs, a key driver of GERD. In vitro studies confirmed its high affinity and functional activity at the GABA-B receptor. In vivo studies in dogs demonstrated its efficacy in inhibiting TLESRs and reducing acid reflux. The preclinical pharmacokinetic profile is characterized by high oral bioavailability and low plasma protein binding. Safety pharmacology studies indicated a generally favorable profile, with no observed hepatic toxicity. This comprehensive preclinical data package supported the progression of lesogaberan into clinical development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Repositioning of a novel GABA-B receptor agonist, AZD3355 (Lesogaberan), for the treatment of non-alcoholic steatohepatitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic profile of lesogaberan (AZD3355) in healthy subjects: a novel GABA(B)receptor agonist reflux inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lesogaberan (AZD3355) [openinnovation.astrazeneca.com]
- 5. The novel, peripherally restricted GABAB receptor agonist lesogaberan (AZD3355) inhibits acid reflux and reduces esophageal acid exposure as measured with 24-h pHmetry in dogs PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Preclinical Pharmacology of Lesogaberan Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10828281#lesogaberan-hydrochloride-preclinical-pharmacology]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com